molecular formula C21H26O11 B077616 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside CAS No. 14581-81-8

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside

Cat. No.: B077616
CAS No.: 14581-81-8
M. Wt: 454.4 g/mol
InChI Key: RPHXBVOPPUTUES-YMQHIKHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside is a chemical compound with the molecular formula C21H26O11 and a molecular weight of 454.42 g/mol . It is a derivative of beta-D-glucopyranoside, where the hydroxyl groups are acetylated, and the phenyl group is methoxylated. This compound is often used in carbohydrate chemistry and glycosylation reactions.

Future Directions

Given its potential applications in drug development and biomedical research, future studies could focus on exploring its biological activity, pharmacological properties, and potential therapeutic uses .

Mechanism of Action

Target of Action

It is known to be a potent and versatile compound used in biomedical research .

Mode of Action

It is known to effectuate crucial modifications in the realm of carbohydrates , which suggests it may interact with enzymes or receptors involved in carbohydrate metabolism or recognition.

Biochemical Pathways

Given its capacity to modify carbohydrates , it may influence pathways involving carbohydrate metabolism or signaling.

Result of Action

Its known capacity to effectuate modifications in carbohydrates suggests it may alter cellular processes involving these molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside typically involves the acetylation of 4-Methoxyphenyl beta-D-glucopyranoside. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually involve heating the mixture to a temperature range of 50-60°C for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside is widely used in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

  • 4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-alpha-D-mannopyranoside
  • 4-Methoxyphenyl 3,4,6-Tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside
  • Phenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranoside

Uniqueness

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyanoside is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in glycosylation reactions. The presence of the methoxy group on the phenyl ring also imparts unique electronic properties, influencing its behavior in various chemical reactions .

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O11/c1-11(22)27-10-17-18(28-12(2)23)19(29-13(3)24)20(30-14(4)25)21(32-17)31-16-8-6-15(26-5)7-9-16/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHXBVOPPUTUES-YMQHIKHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=C(C=C2)OC)OC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40452842
Record name 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14581-81-8
Record name 4-Methoxyphenyl 2,3,4,6-tetra-O-acetyl-b-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40452842
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.